N-(3-acetylphenyl)-4-oxo-3-[3-(trifluoromethyl)phenyl]-3,4-dihydroquinazoline-7-carboxamide N-(3-acetylphenyl)-4-oxo-3-[3-(trifluoromethyl)phenyl]-3,4-dihydroquinazoline-7-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16354840
InChI: InChI=1S/C24H16F3N3O3/c1-14(31)15-4-2-6-18(10-15)29-22(32)16-8-9-20-21(11-16)28-13-30(23(20)33)19-7-3-5-17(12-19)24(25,26)27/h2-13H,1H3,(H,29,32)
SMILES:
Molecular Formula: C24H16F3N3O3
Molecular Weight: 451.4 g/mol

N-(3-acetylphenyl)-4-oxo-3-[3-(trifluoromethyl)phenyl]-3,4-dihydroquinazoline-7-carboxamide

CAS No.:

Cat. No.: VC16354840

Molecular Formula: C24H16F3N3O3

Molecular Weight: 451.4 g/mol

* For research use only. Not for human or veterinary use.

N-(3-acetylphenyl)-4-oxo-3-[3-(trifluoromethyl)phenyl]-3,4-dihydroquinazoline-7-carboxamide -

Specification

Molecular Formula C24H16F3N3O3
Molecular Weight 451.4 g/mol
IUPAC Name N-(3-acetylphenyl)-4-oxo-3-[3-(trifluoromethyl)phenyl]quinazoline-7-carboxamide
Standard InChI InChI=1S/C24H16F3N3O3/c1-14(31)15-4-2-6-18(10-15)29-22(32)16-8-9-20-21(11-16)28-13-30(23(20)33)19-7-3-5-17(12-19)24(25,26)27/h2-13H,1H3,(H,29,32)
Standard InChI Key ZYMABZXYMCHGQT-UHFFFAOYSA-N
Canonical SMILES CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC3=C(C=C2)C(=O)N(C=N3)C4=CC=CC(=C4)C(F)(F)F

Introduction

The compound N-(3-acetylphenyl)-4-oxo-3-[3-(trifluoromethyl)phenyl]-3,4-dihydroquinazoline-7-carboxamide is a synthetic organic molecule of interest in medicinal chemistry due to its structural complexity and potential biological activities. This article explores its chemical structure, synthesis methods, physicochemical properties, and potential applications.

Synthesis Pathway

The synthesis of N-(3-acetylphenyl)-4-oxo-3-[3-(trifluoromethyl)phenyl]-3,4-dihydroquinazoline-7-carboxamide typically involves multi-step reactions starting from quinazoline derivatives. Below is a generalized pathway:

  • Formation of Quinazoline Core:

    • Quinazoline derivatives are synthesized by cyclization reactions involving anthranilic acid or related precursors.

  • Functionalization with Trifluoromethyl Group:

    • Electrophilic substitution introduces the trifluoromethyl group on the aromatic ring.

  • Amide Coupling:

    • The acetylphenyl moiety is introduced using coupling reagents like EDC or DCC in the presence of a base.

  • Final Purification:

    • Chromatographic techniques such as HPLC are used to isolate the pure compound.

Analytical Characterization

To confirm the structure and purity of the compound, various analytical techniques are employed:

1H NMR and 13C NMR Spectroscopy:

  • These methods provide detailed information about the hydrogen and carbon environments in the molecule.

Mass Spectrometry (MS):

  • Confirms the molecular weight and fragmentation pattern.

Infrared (IR) Spectroscopy:

  • Identifies functional groups such as amides and ketones based on characteristic absorption bands.

Elemental Analysis:

  • Verifies the empirical formula by measuring carbon, hydrogen, nitrogen, and fluorine content.

Potential Applications

Given its structural attributes, N-(3-acetylphenyl)-4-oxo-3-[3-(trifluoromethyl)phenyl]-3,4-dihydroquinazoline-7-carboxamide may find applications in:

  • Drug Discovery:

    • As a lead compound for developing kinase inhibitors or anti-inflammatory agents.

  • Material Science:

    • Due to its trifluoromethyl group, it may exhibit unique electronic properties suitable for specialized materials.

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